Myristylpyridinium

Description

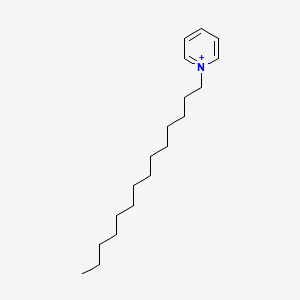

Structure

2D Structure

Properties

IUPAC Name |

1-tetradecylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h13,15-16,18-19H,2-12,14,17H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHFYNZIBKOFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+]1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047020 | |

| Record name | Tetradecylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15416-75-8 | |

| Record name | Myristylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015416758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYRISTYLPYRIDINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JEY97NH5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristylpyridinium can be synthesized through the alkylation of pyridine with myristyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often involve heating the reactants to promote the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound chloride involves large-scale alkylation processes. The reactants are mixed in reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Myristylpyridinium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the pyridinium ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, hydroxides, or amines are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted pyridinium derivatives.

Scientific Research Applications

Myristylpyridinium has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis.

Biology: Its antimicrobial properties make it useful in studying microbial inhibition and biofilm disruption.

Medicine: It is incorporated into antiseptic formulations for oral care products.

Industry: It is used in the formulation of detergents, disinfectants, and preservatives

Mechanism of Action

The antimicrobial action of myristylpyridinium is primarily due to its ability to disrupt microbial cell membranes. The positively charged pyridinium ion interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which target the lipid bilayer of microbial cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

Myristylpyridinium belongs to a broader class of QACs used in organoclay synthesis. Key structural analogs include:

Key Observations :

- Chain Length vs. Adsorption Efficiency : Longer alkyl chains (e.g., C16 cetyl) increase hydrophobicity, enhancing HOC uptake. However, this compound (C14) balances hydrophobicity and steric hindrance, optimizing interlayer spacing in bentonite .

- Single vs. Double Chains : Double-chain QACs (e.g., DODMA) exhibit higher thermal stability but may reduce clay porosity due to dense packing, whereas single-chain this compound maintains accessible adsorption sites .

Table 1: Sorption Coefficients (Kd*) of Naphthalene on Modified Bentonites

| Surfactant | Kd* (L/kg) | Optimal Loading (mmol/kg) | Reference |

|---|---|---|---|

| This compound | 1,240 | 120 | |

| Lauryl pyridinium | 890 | 100 | |

| CTMA (C16) | 1,500 | 140 | |

| OTMA (C18) | 980 | 160 |

Insights :

- This compound achieves 85% of CTMA’s efficiency but requires lower surfactant loading, reducing material costs .

- OTMA’s lower performance despite a longer chain highlights the trade-off between chain length and interlayer accessibility .

Mechanistic Differences in Clay Modification

- Configuration on Bentonite: this compound adopts a paraffin-type monolayer arrangement at low loading and a bilayer structure at higher concentrations, maximizing hydrophobic interactions .

- Steric Effects : Shorter chains (e.g., lauryl) form less ordered structures, reducing HOC partitioning. Conversely, this compound’s C14 chain minimizes steric hindrance while maintaining structural flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.